molecular formula C20H26N4O4S B7751244 4-Morpholino-3-aminophenyl sulfone CAS No. 24612-49-5

4-Morpholino-3-aminophenyl sulfone

Cat. No.: B7751244
CAS No.: 24612-49-5
M. Wt: 418.5 g/mol
InChI Key: HPVFSILXORGTKL-UHFFFAOYSA-N
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Description

4-Morpholino-3-aminophenyl Sulfone is a specialized chemical compound offered for research and development purposes. This molecule features a sulfone group linked to an aminophenyl-morpholino structure, a motif seen in various pharmaceutical and organic chemistry applications . Such structures are often investigated as key intermediates or building blocks in synthetic chemistry, particularly in the development of novel active compounds . Researchers can rely on our product, which is accompanied by comprehensive analytical data including NMR and Mass Spectrometry to confirm identity and high purity. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. For specific storage and handling information, please refer to the safety data sheet.

Properties

IUPAC Name

5-(3-amino-4-morpholin-4-ylphenyl)sulfonyl-2-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c21-17-13-15(1-3-19(17)23-5-9-27-10-6-23)29(25,26)16-2-4-20(18(22)14-16)24-7-11-28-12-8-24/h1-4,13-14H,5-12,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVFSILXORGTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CCOCC4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947514
Record name 3,3'-Sulfonylbis[6-(morpholin-4-yl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24612-49-5
Record name NSC141682
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-Sulfonylbis[6-(morpholin-4-yl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Phenyl-3-morpholinone

The foundational intermediate, 4-phenyl-3-morpholinone (VIII), is synthesized via reaction of 2-anilinoethanol with chloroacetyl chloride under basic conditions. Key parameters include:

  • Solvent System : Ethanol-water mixture (1:3 ratio) to balance solubility and reactivity.

  • Temperature : Maintained at 38–43°C during reagent addition to prevent side reactions.

  • pH Control : Sodium hydroxide (45%) ensures a pH of 12–12.5, critical for deprotonation and cyclization.
    The product precipitates upon cooling to 2°C, yielding 80% pure compound after filtration and drying.

Nitration to 4-(4-Nitrophenyl)-3-morpholinone

Nitration of (VIII) employs concentrated sulfuric acid as both solvent and protonating agent:

  • Nitrating Agent : 65% nitric acid (1.05 equivalents) at -5°C minimizes para-substitution byproducts.

  • Workup : Neutralization with aqueous ammonia (pH 7.4) and acetone extraction isolates the nitro derivative in 70% yield.

Catalytic Hydrogenation to 4-(4-Aminophenyl)-3-morpholinone

The nitro group is reduced using palladium on activated carbon (5% Pd/C) in ethanol under 5 bar H₂:

  • Conditions : 80°C for 1 hour, achieving quantitative conversion.

  • Purification : Filtration and solvent evaporation yield the amine, though direct use of the filtrate streamlines downstream synthesis.

Table 1: Reaction Conditions for Nitration-Hydrogenation Pathway

StepReagentsTemperatureYield
CyclizationChloroacetyl chloride, NaOH38–43°C80%
NitrationHNO₃, H₂SO₄-5°C70%
HydrogenationPd/C, H₂80°C>95%

Cyclization-Oxidation Pathway

Formation of 4-(4-Nitrophenyl)-morpholine

An alternative route begins with p-nitroaniline and dichloroethyl ether under reflux:

  • Cyclization : Refluxing in tetrahydrofuran (THF) for 2.5 hours forms the morpholine ring (82% yield).

  • Oxidation : Tert-butyl hydroperoxide and ethyl acetoacetate manganese salt oxidize the morpholine to morpholinone at reflux, yielding 83%.

Table 2: Key Parameters for Cyclization-Oxidation

ParameterValueImpact on Yield
Reflux Time4.5 hoursMaximizes conversion
Oxidanttert-Butyl hydroperoxidePrevents overoxidation
Catalyst Loading0.1 eq. Mn(acac)₂Balances cost and efficiency

Adaptation for Sulfone Functionality

While neither patent directly addresses sulfone incorporation, plausible modifications include:

  • Sulfonation : Electrophilic substitution on the aromatic ring using fuming sulfuric acid, though regioselectivity may challenge para-substitution.

  • Thioether Oxidation : Introducing a thioether group at the 3-position via nucleophilic aromatic substitution, followed by oxidation with H₂O₂ or oxone to the sulfone.

Critical Considerations :

  • Steric Effects : The morpholino group’s bulk may hinder sulfonation at the 3-position, necessitating directing groups or protective strategies.

  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF) could enhance sulfonation efficiency but may conflict with morpholinone stability.

Comparative Analysis of Methodologies

Yield and Scalability

  • Nitration-Hydrogenation : Higher overall yield (70–80% per step) and scalability to multi-kilogram batches.

  • Cyclization-Oxidation : Shorter synthesis time but lower tolerance for scale-up due to exothermic oxidation.

Catalyst Efficiency

  • Pd/C : Reusable in hydrogenation but sensitive to sulfur poisoning, complicating sulfone synthesis.

  • Mn(acac)₂ : Cost-effective but requires stoichiometric oxidant, increasing waste .

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-3-aminophenyl sulfone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides or amines .

Scientific Research Applications

4-Morpholino-3-aminophenyl sulfone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Morpholino-3-aminophenyl sulfone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting its effects on cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

  • 3-(Morpholinosulfonyl)aniline (CAS 22184-97-0): Positional isomer with the sulfone group at the meta position .
  • 4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0): Replaces the sulfone with a ketone, altering electronic properties .
  • Sulindac sulfone: A non-steroidal anti-inflammatory drug (NSAID) metabolite with a sulfone group critical for VDAC binding .

Table 1: Structural Comparison

Compound Key Features Biological Target/Activity Reference
4-Morpholino-3-aminophenyl sulfone Morpholino, sulfone, para-amino Inferred VDAC/mTOR modulation -
3-(Morpholinosulfonyl)aniline Morpholino, sulfone, meta-amino Unspecified (structural analog)
Sulindac sulfone Aryl sulfone VDAC1/2 binding, mTOR inhibition
4-(4-Aminophenyl)morpholin-3-one Morpholino, ketone, para-amino Unreported (structural analog)
Physicochemical Properties
  • Melting Points: 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride (CAS 465514-13-0) has a melting point of 150–152°C , while 4′-morpholinoacetophenone (CAS 39910-98-0) melts at 96–98°C . These values suggest sulfone derivatives generally exhibit higher thermal stability.
  • Solubility :
    • Sulfonated poly(phenylene sulfone)s demonstrate high hydrophilicity but require blending for mechanical robustness . Pure sulfones may exhibit brittleness or excessive swelling, impacting formulation.

Key Research Findings

  • VDAC Binding: Sulfone-containing compounds (e.g., sulindac sulfone) bind VDAC isoforms via sulfone-mediated interactions, a trait shared with this compound .
  • QS Inhibition : Sulfones antagonize bacterial quorum sensing by mimicking natural ligands, emphasizing their role in antimicrobial development .
  • SAR Insights: In quinazolinone hybrids, sulfone analogs are less potent than triazine derivatives, indicating that electron-withdrawing groups (e.g., triazine) enhance activity . Positional isomerism (e.g., meta vs. para sulfone placement) significantly affects target engagement, as seen in LuxP receptor studies .

Biological Activity

4-Morpholino-3-aminophenyl sulfone, with the molecular formula C20H26N4O4SC_{20}H_{26}N_{4}O_{4}S and CAS number 24612-49-5, is a sulfone derivative notable for its structural features, including morpholine and aminophenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Property Details
Molecular FormulaC20H26N4O4SC_{20}H_{26}N_{4}O_{4}S
Molecular Weight418.5 g/mol
StructureContains morpholine and aminophenyl groups

The presence of the morpholine ring is significant as it enhances the compound's ability to interact with biological targets, particularly enzymes and receptors involved in various diseases.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or proteins, which disrupts cellular processes. Research indicates that it may inhibit kinases involved in cell cycle regulation, impacting cell proliferation and survival. Additionally, the compound's sulfone group can undergo oxidation and reduction reactions, leading to the formation of various derivatives that may exhibit different biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study involving a library of sulfa drugs demonstrated that compounds similar to this one could restore sensitivity in resistant strains of Candida albicans, suggesting a potential role in antifungal therapies .

Anticancer Activity

The compound's potential as an anticancer agent is being explored due to its ability to affect cell signaling pathways. In vitro studies have shown that it can inhibit the growth of cancer cell lines by interfering with their metabolic processes. The specific mechanisms are still under investigation, but preliminary results suggest that it may induce apoptosis in malignant cells.

Case Studies

  • Synergistic Effects with Antifungal Agents :
    A study assessed the efficacy of this compound in combination with fluconazole against azole-resistant Candida strains. The results showed that this compound could significantly lower the minimum inhibitory concentration (MIC) of fluconazole, enhancing its antifungal activity .
  • Inhibition of Enzymatic Activity :
    Research focusing on enzyme inhibition highlighted how the compound interacts with specific targets within cancer cells. For instance, it was found to inhibit certain kinases that play crucial roles in tumor growth and metastasis, suggesting its potential use as a therapeutic agent in oncology .

Comparison with Similar Compounds

Compound Biological Activity Notes
Dapsone Antimicrobial (used for leprosy)Similar sulfone structure
4-Aminophenyl sulfone Antimicrobial propertiesShares aminophenyl group
Aprepitant (morpholine derivative) CNS drug for nausea and vomitingHighlights morpholine's importance

This compound is unique compared to these compounds due to its dual functional groups, which may confer distinct biological properties not seen in others .

Q & A

Q. What are the optimal synthetic routes for 4-Morpholino-3-aminophenyl sulfone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between 3-aminophenyl sulfonyl chloride and morpholine, typically in anhydrous dichloromethane or tetrahydrofuran. A base like triethylamine is critical to neutralize HCl byproducts . Reaction temperature should be maintained at 0–5°C during initial mixing to prevent side reactions, followed by gradual warming to room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity. Key parameters affecting yield include stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to morpholine) and exclusion of moisture .

Q. How is this compound characterized spectroscopically, and what benchmarks validate its structure?

Methodological Answer:

  • NMR : 1H^1H-NMR should show a singlet for the morpholine ring protons (δ 3.6–3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) with splitting patterns confirming substitution .
  • IR : Peaks at 1150–1250 cm1^{-1} (sulfone S=O) and 3300–3500 cm1^{-1} (amine N-H) confirm functional groups .
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 285.3 (C10_{10}H15_{15}N2_2O3_3S+^+) with fragmentation matching sulfone and morpholine moieties .
    Cross-validation with reference spectra from databases like NIST ensures accuracy .

Q. What solvents and conditions are suitable for handling this compound in experimental settings?

Methodological Answer: The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. For biological assays, dissolve in DMSO (≤0.1% v/v to avoid cytotoxicity) and dilute in PBS. Storage at –20°C under nitrogen prevents oxidation. Stability tests via HPLC (C18 column, acetonitrile/water mobile phase) confirm degradation <5% over 6 months .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the compound’s inhibitory effects in cancer cell lines?

Methodological Answer:

  • Cell Lines : Use human colon (HCT-116) and lung (A549) cancer models, as sulfone derivatives show tropism for epithelial tissues .
  • Dosing : Prepare a logarithmic concentration range (1 nM–100 µM) and treat cells for 48–72 hours. Include vehicle (DMSO) and positive controls (e.g., cisplatin).
  • Assays : Measure IC50_{50} via MTT assay (absorbance at 570 nm) and validate apoptosis via flow cytometry (Annexin V/PI staining). Statistical analysis with one-way ANOVA and Tukey’s post-hoc test ensures significance (p < 0.05) .

Q. How should contradictions in reported sulfone reactivity (e.g., basicity discrepancies) be resolved?

Methodological Answer: Contradictions arise from substituent effects on sulfone basicity. For example, electron-donating groups (e.g., morpholine) increase basicity vs. electron-withdrawing groups (e.g., nitro). To resolve discrepancies:

  • Experimental : Measure pKa via potentiometric titration in 50% aqueous ethanol .
  • Computational : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare charge distribution at the sulfone sulfur .
    Correlate results with Hammett substituent constants (σ values) to predict reactivity trends .

Q. What strategies enhance the compound’s metabolic stability for in vivo pharmacokinetic studies?

Methodological Answer:

  • Structural Modifications : Introduce fluorine at the para position of the phenyl ring to block CYP450-mediated oxidation .
  • Formulation : Use PEGylated liposomes (size 100–200 nm) to prolong half-life. Validate via LC-MS/MS in rat plasma (LOQ: 0.1 ng/mL) .
  • Metabolite Tracking : Monitor fipronil sulfone (a structural analog) as a benchmark for sulfone stability in hepatic microsomes .

Data Analysis and Contradiction Management

Q. How to address inconsistent bioactivity data across studies?

Methodological Answer:

  • Source Audit : Check for batch-to-batch purity variations (e.g., residual solvents in synthesis) via GC-MS .
  • Assay Standardization : Normalize cell viability protocols (e.g., ATP levels vs. trypan blue exclusion) .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (I² statistic) .

Q. What statistical methods are optimal for analyzing dose-dependent toxicity?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50_{50}, Hill slope, and R² .
  • Bootstrap Analysis : Generate 95% confidence intervals for IC50_{50} values (10,000 iterations) to assess robustness .
  • Multivariate ANOVA : Include covariates like cell passage number and incubation time to control confounding variables .

Emerging Research Directions

Q. Can this compound serve as a building block for photoaffinity probes?

Methodological Answer: Yes. Introduce a diazirine group at the aminophenyl position via Pd-catalyzed cross-coupling. Validate UV-induced cross-linking efficiency (λ = 365 nm) in protein lysates, followed by pull-down assays and LC-MS/MS for target identification .

Q. How does the compound interact with sulfotransferase enzymes in metabolic pathways?

Methodological Answer:

  • In Vitro Assays : Incubate with recombinant SULT1A1 and PAPS cofactor. Monitor sulfonation via HPLC (retention time shift) .
  • Kinetics : Determine Km_m and Vmax_{max} using Michaelis-Menten plots. Compare with known substrates (e.g., 4-nitrophenol) .

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